4-(pyrimidin-5-yl)pyridin-3-amine
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Overview
Description
4-(pyrimidin-5-yl)pyridin-3-amine is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-5-yl)pyridin-3-amine typically involves the formation of the pyrimidine and pyridine rings followed by their coupling. One common method involves the reaction of 3-aminopyridine with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-5-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used as substrates in the presence of a nucleophile like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
4-(pyrimidin-5-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-5-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-3-yl)pyrimidin-2-amine
- 4-(pyridin-2-yl)pyrimidin-5-amine
- 4-(pyridin-4-yl)pyrimidin-5-amine
Uniqueness
4-(pyrimidin-5-yl)pyridin-3-amine is unique due to its specific arrangement of the pyridine and pyrimidine rings, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
1374665-34-5 |
---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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